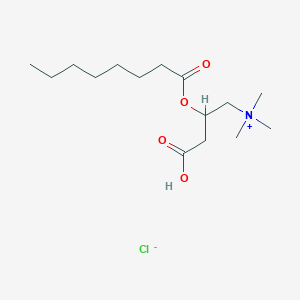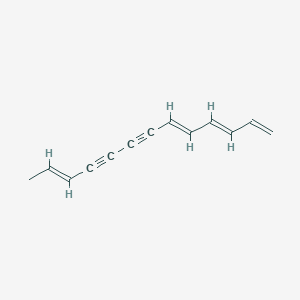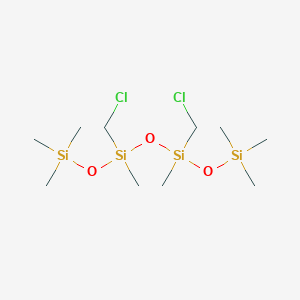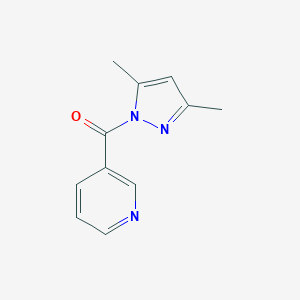
Pyrazole, 3,5-dimethyl-1-nicotinoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3,5-dimethyl-1-nicotinoyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the pyrazole family and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of pyrazole, 3,5-dimethyl-1-nicotinoyl- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Pyrazole, 3,5-dimethyl-1-nicotinoyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been shown to have neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease. Additionally, pyrazole, 3,5-dimethyl-1-nicotinoyl- has been shown to have anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using pyrazole, 3,5-dimethyl-1-nicotinoyl- in lab experiments is its high yield during synthesis, making it a cost-effective compound to produce. Pyrazole, 3,5-dimethyl-1-nicotinoyl- is also stable under a variety of conditions, making it a reliable compound to work with. However, one of the limitations of using pyrazole, 3,5-dimethyl-1-nicotinoyl- in lab experiments is its potential toxicity, as high concentrations of the compound have been shown to be toxic to cells.
Orientations Futures
There are several future directions for the study of pyrazole, 3,5-dimethyl-1-nicotinoyl-. One area of research is the development of pyrazole, 3,5-dimethyl-1-nicotinoyl- as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another area of research is the study of the mechanism of action of pyrazole, 3,5-dimethyl-1-nicotinoyl-, as its precise mechanism of action is not fully understood. Additionally, further studies are needed to determine the potential toxicity of pyrazole, 3,5-dimethyl-1-nicotinoyl- and its effects on human health.
Conclusion
In conclusion, pyrazole, 3,5-dimethyl-1-nicotinoyl- is a chemical compound that has potential applications in biomedical research. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and its stability and high yield during synthesis make it a reliable compound to work with in lab experiments. However, further studies are needed to determine its precise mechanism of action and potential toxicity.
Méthodes De Synthèse
Pyrazole, 3,5-dimethyl-1-nicotinoyl- can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylpyrazole with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 3,5-dimethylpyrazole with nicotinoyl chloride in the presence of a base such as triethylamine. The yield of the synthesis process is typically high, making it a cost-effective method for producing pyrazole, 3,5-dimethyl-1-nicotinoyl-.
Applications De Recherche Scientifique
Pyrazole, 3,5-dimethyl-1-nicotinoyl- has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
Propriétés
Numéro CAS |
17605-86-6 |
|---|---|
Nom du produit |
Pyrazole, 3,5-dimethyl-1-nicotinoyl- |
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(3,5-dimethylpyrazol-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11(15)10-4-3-5-12-7-10/h3-7H,1-2H3 |
Clé InChI |
NWMWQSWQZUSDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CN=CC=C2)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CN=CC=C2)C |
Autres numéros CAS |
17605-86-6 |
Synonymes |
3,5-Dimethyl-1-nicotinoyl-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



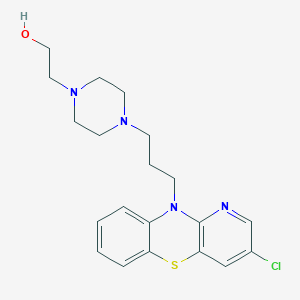



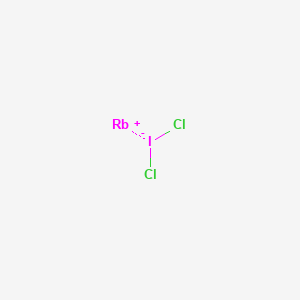
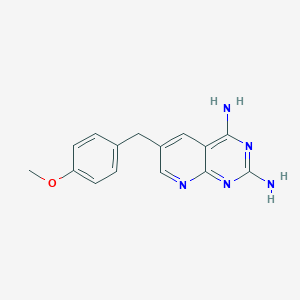
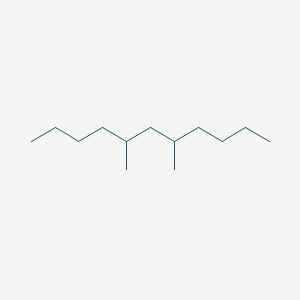
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)

